Enhanced Lipophilicity of Azepane-Containing Building Block vs. Piperidine Analog
The target compound exhibits a LogP of 2.83, which is 0.73–1.13 units higher than the corresponding piperidine analog (2-(piperidin-1-yl)aniline; LogP = 1.70–2.10) . This increased lipophilicity, conferred by the larger azepane ring, is a quantifiable differentiator for lead optimization campaigns where membrane permeability and CNS penetration are critical.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.83 |
| Comparator Or Baseline | 2-(piperidin-1-yl)aniline; LogP = 1.70–2.10 |
| Quantified Difference | ΔLogP = +0.73 to +1.13 |
| Conditions | Calculated using XLogP3 (Hit2Lead) and ACD/LogP (ChemSpider) |
Why This Matters
Higher LogP can improve blood–brain barrier permeability and membrane partitioning, making the azepane building block more suitable for CNS-targeted probe synthesis.
